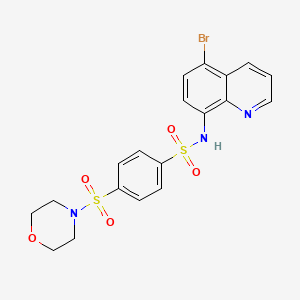![molecular formula C18H11N5O4S B11093175 (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate](/img/structure/B11093175.png)
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an isoindole moiety with a pyridyl group, connected via a sulfanyl linkage. The presence of multiple functional groups, including amino, cyano, and ester groups, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETATE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the isoindole derivative, followed by the introduction of the pyridyl group through a nucleophilic substitution reaction. The final step involves the esterification of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of cyano groups to primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s functional groups may interact with biomolecules, making it a potential candidate for studying enzyme inhibition or protein binding.
Medicine
In medicinal chemistry, the compound’s structure can be modified to develop new pharmaceuticals with specific biological activities. Its potential as a drug candidate can be explored through structure-activity relationship studies.
Industry
In the industrial sector, the compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and functional groups make it suitable for various applications.
Mechanism of Action
The mechanism of action of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, electrostatic interactions, or covalent bonds with target molecules, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the compound’s structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
Uniqueness
(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETATE stands out due to its combination of an isoindole and pyridyl group, along with multiple functional groups that provide diverse reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C18H11N5O4S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C18H11N5O4S/c19-6-10-5-11(7-20)16(22-15(10)21)28-8-14(24)27-9-23-17(25)12-3-1-2-4-13(12)18(23)26/h1-5H,8-9H2,(H2,21,22) |
InChI Key |
BFLLTAKRZHGXFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)CSC3=C(C=C(C(=N3)N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-6-(2-chloroethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene](/img/structure/B11093096.png)
![6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11093106.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11093107.png)
![3-chloro-N-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11093111.png)
![Methyl 4,6-dioxo-5-(2,4,6-trimethylphenyl)-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11093130.png)
![(16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate](/img/structure/B11093136.png)
![ethyl 5-hydroxy-3-methyl-1-[(3-methylphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-5-carboxylate](/img/structure/B11093145.png)

![3-{[(2E)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B11093162.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11093174.png)
![4-{[(E)-naphthalen-1-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11093177.png)

![6-chloro-N-(3-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11093182.png)
